molecular formula C7H6N2O4 B1424211 (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate CAS No. 56657-76-2

(2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate

Cat. No.: B1424211
CAS No.: 56657-76-2
M. Wt: 182.13 g/mol
InChI Key: OZLIBRFWDOSHRS-UHFFFAOYSA-N
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Description

Preparation Methods

2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate is synthesized by reacting cyanoacetic acid with N-hydroxy succinimide in the presence of sodium carbonate. The reaction produces an N-hydroxy imide intermediate, which is then acidified to yield the final product . The reaction conditions typically involve maintaining an inert atmosphere and room temperature .

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, water, and reducing agents. The major products formed from these reactions are amides, cyanoacetic acid, and alcohols .

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate involves the formation of an active ester intermediate that can react with nucleophiles such as amines. This reaction facilitates the formation of amide bonds, which are crucial in protein conjugation and other coupling reactions .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-4-3-7(12)13-9-5(10)1-2-6(9)11/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLIBRFWDOSHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697082
Record name 3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56657-76-2
Record name 3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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